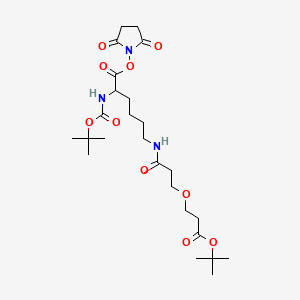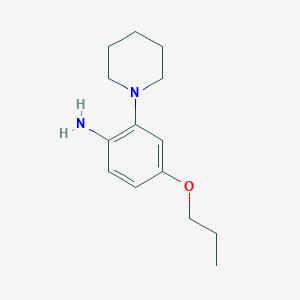
Monastroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-HR22C16 is a potent small-molecule inhibitor of the mitotic kinesin Eg5, which is crucial for cell division. This compound is cell-permeable and does not interact with tubulin, making it a unique mitosis inhibitor . It has a molecular formula of C23H23N3O3 and a molecular weight of 389.5 .
準備方法
The synthesis of trans-HR22C16 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The compound is typically synthesized through a series of organic reactions, including condensation and cyclization reactions. Industrial production methods often involve optimizing these reactions to increase yield and purity .
化学反応の分析
trans-HR22C16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, especially at the aromatic rings, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
trans-HR22C16 has a wide range of applications in scientific research:
Chemistry: Used as a probe to study the dynamics of cell division and mitosis.
Biology: Helps in understanding the role of kinesin Eg5 in cell division.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit cell division.
Industry: Used in the development of new drugs and therapeutic agents
作用機序
trans-HR22C16 exerts its effects by binding to the mitotic kinesin Eg5, a motor protein essential for the separation of spindle poles during cell division. By inhibiting Eg5, trans-HR22C16 effectively blocks mitosis, leading to cell cycle arrest and apoptosis in rapidly dividing cells .
類似化合物との比較
trans-HR22C16 is unique due to its selective inhibition of kinesin Eg5 without interacting with tubulin. Similar compounds include:
Monastrol: Another Eg5 inhibitor but with different binding properties.
STLC: A potent Eg5 inhibitor with a different chemical structure.
Dimethylenastron: Inhibits Eg5 but has a different mechanism of action.
These compounds share the common feature of inhibiting Eg5 but differ in their chemical structures, binding affinities, and specific mechanisms of action.
特性
分子式 |
C23H23N3O3 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
(10R,15S)-13-butyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
InChI |
InChI=1S/C23H23N3O3/c1-2-3-11-25-22(28)19-13-17-16-9-4-5-10-18(16)24-20(17)21(26(19)23(25)29)14-7-6-8-15(27)12-14/h4-10,12,19,21,24,27H,2-3,11,13H2,1H3/t19-,21+/m0/s1 |
InChIキー |
IDGCPAFIELNTPI-PZJWPPBQSA-N |
異性体SMILES |
CCCCN1C(=O)[C@@H]2CC3=C([C@H](N2C1=O)C4=CC(=CC=C4)O)NC5=CC=CC=C35 |
正規SMILES |
CCCCN1C(=O)C2CC3=C(C(N2C1=O)C4=CC(=CC=C4)O)NC5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13717012.png)
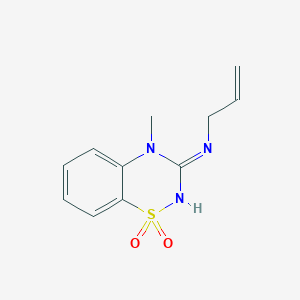

![3-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13717020.png)
![1-[1-(2,6-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13717026.png)
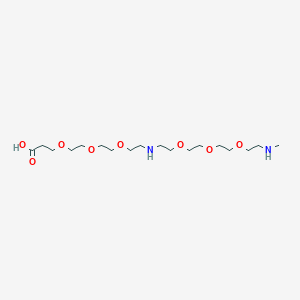

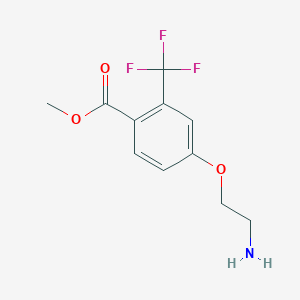

![4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, hydrochloride, (3aR,4S,7R,7aS)-rel-](/img/structure/B13717059.png)

